molecular formula C9H13N3O B13270916 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13270916
M. Wt: 179.22 g/mol
InChI Key: AQEMPJWAYWLESM-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water . The reaction conditions often include room temperature and the use of green solvents to make the process environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H13N3O/c10-9-7(6-13)5-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,10H2

InChI Key

AQEMPJWAYWLESM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C=O)N

Origin of Product

United States

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